6-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N7O2 and its molecular weight is 311.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Disposition
The study by Donna B. Mamaril-Fishman et al. (2014) investigated the metabolism and disposition of GSK1322322, a peptidase deformylase inhibitor, in humans. This research utilized the Entero-Test for biliary sampling to collect bile and assess the metabolism pathways of the administered drug. The study highlighted the drug's low plasma clearance, high bioavailability, and the significant role of glucuronidation in its metabolism. This research contributes to the understanding of drug metabolism processes, potentially relevant to the metabolism of "6-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide" (Mamaril-Fishman et al., 2014).
Drug Efficacy in Tuberculosis Treatment
The research by R. Wallis et al. (2010) explored the efficacy and safety of PNU-100480, an oxazolidinone, in treating tuberculosis. This study used biomarkers to assess drug efficacy and safety, providing insights into the drug's bactericidal activity and potential side effects. The findings from this study could be instrumental in evaluating the efficacy of related compounds in treating infectious diseases (Wallis et al., 2010).
Understanding Drug-Induced Conditions
A study conducted by R. Okun et al. (1971) discussed the clinical pharmacology of MK-672, focusing on its antihypertensive activity and associated dermatological reactions. Such studies are crucial for understanding the potential side effects and clinical applications of new chemical compounds, including "this compound" (Okun et al., 1971).
Antituberculosis Agent Evaluation
A. Diacon et al. (2012) conducted a phase II trial on PA-824, a novel antituberculosis agent, to find the optimal dose for bactericidal activity. This research is an example of the systematic approach taken to evaluate new drugs' safety, tolerability, and efficacy, potentially applicable to the compound (Diacon et al., 2012).
Propiedades
IUPAC Name |
6-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13-2-1-11(18-19-13)14(23)17-6-8-21-7-3-10(20-21)12-9-15-4-5-16-12/h1-5,7,9H,6,8H2,(H,17,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAKTWDJIHRXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.